8-(p-Sulfophenyl)theophylline

Vue d'ensemble

Description

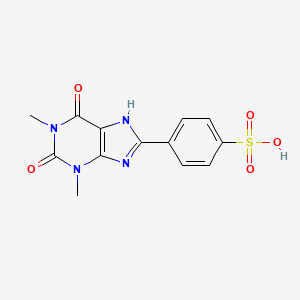

8-(p-Sulfophenyl)theophylline, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-(p-Sulfophenyl)theophylline (8-PST) is a synthetic derivative of theophylline, a well-known xanthine alkaloid. This compound has garnered attention for its selective antagonistic properties toward adenosine receptors, particularly in cardiovascular research. This article delves into the biological activity of 8-PST, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

8-PST is characterized by its molecular formula . The compound features a xanthine ring system similar to theophylline, with a sulfonated phenyl group at the para position of the eighth carbon. This unique structure enhances its polarity and modifies its interaction with adenosine receptors compared to other xanthines.

As a selective antagonist of adenosine receptors, 8-PST competes with adenosine for binding sites on these receptors, thereby inhibiting the physiological effects mediated by adenosine. Research indicates that it does not penetrate the central nervous system effectively, suggesting that its antagonistic effects are primarily peripheral .

Cardiovascular Effects

Studies have demonstrated that 8-PST can block adenosine-induced hypotension (low blood pressure) and bradycardia (slow heart rate) in anesthetized rat models. In comparative studies, 8-PST exhibited an effective concentration (EC50) of approximately 48 µM for blocking hypotension, while caffeine had an EC50 of 92 µM . This suggests that 8-PST is more potent than caffeine in this context.

Table 1: Comparative Potency of Adenosine Antagonists

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| This compound | 48 | Selective A1/A2 receptor antagonist |

| Caffeine | 92 | Non-selective adenosine receptor antagonist |

Metabolic Effects

Research has also shown that the blockade of adenosine receptors by 8-PST enhances glycolysis in hypoperfused cardiac tissues. In experiments where hearts were subjected to graded coronary perfusion, 8-PST treatment promoted lactate release, indicating an increase in anaerobic metabolism . This metabolic shift could have implications for conditions involving ischemia.

Case Studies

In one notable study, researchers administered 20 µM of 8-PST to isolated heart preparations during ischemic conditions. The results indicated that while 8-PST effectively blocked A1 receptor-mediated bradycardia, it did not significantly affect hyperemia mediated by A2 receptors . This specificity highlights the potential utility of 8-PST in delineating the roles of different adenosine receptor subtypes in cardiac function.

Potential Therapeutic Applications

Given its role as an adenosine receptor antagonist, 8-PST may have therapeutic potential in various cardiovascular conditions where adenosine signaling is implicated. Its ability to modulate blood pressure and heart rate could be beneficial in treating conditions such as heart failure or arrhythmias. Furthermore, ongoing research is exploring its use in understanding the mechanisms underlying ischemic heart disease and other metabolic disorders .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₂N₄O₅S

- Molecular Weight : 354.34 g/mol

- Chemical Structure : The compound features a xanthine ring system typical of theophylline, modified to enhance its polarity and solubility due to the sulfonated structure.

The primary biological activity of 8-(p-Sulfophenyl)theophylline revolves around its role as an adenosine receptor antagonist. It competes with adenosine for binding sites on these receptors, influencing various physiological processes.

Key Findings:

- Cardiovascular Effects : Research indicates that this compound effectively blocks cardiovascular effects induced by adenosine, such as hypotension and bradycardia in animal models. In studies involving anesthetized rats, it demonstrated a lower effective concentration (EC50 = 48 µM) compared to caffeine (EC50 = 92 µM), highlighting its potency in peripheral settings .

- Selectivity : While both caffeine and this compound exhibit non-selective antagonism at adenosine receptors, the latter shows a distinct selectivity towards A1 receptors, which are predominant in cardiac tissues .

Research Applications

The unique properties of this compound open avenues for numerous research applications:

- Adenosine Receptor Studies : Its ability to selectively block A1 receptors makes it an essential tool for studying the physiological roles of adenosine in various tissues, particularly in cardiovascular research.

- Drug Development : Given its antagonistic properties, it may serve as a lead compound for developing new medications targeting conditions influenced by adenosine signaling, such as heart diseases and respiratory disorders.

- Comparative Studies : Researchers often use this compound in comparative studies with other xanthines like caffeine and 3-Isobutyl-1-methylxanthine to elucidate differences in receptor interactions and pharmacological profiles .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound in various experimental settings:

- Cardiovascular Research : In one study, researchers found that administering this compound significantly reduced hypotensive responses induced by adenosine infusion in rats, supporting its potential use in managing cardiovascular conditions .

- Bronchoconstriction Studies : Another investigation highlighted its role in inducing bronchoconstriction in vivo, further emphasizing its relevance in respiratory physiology research .

Propriétés

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSJIXZOAMHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230152 | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80206-91-3 | |

| Record name | 8-(p-Sulfophenyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?

A1: this compound acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.

Q2: What are the downstream effects of adenosine receptor antagonism by this compound?

A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, this compound can:

- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]

- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]

Q3: Can this compound cross the blood-brain barrier?

A4: Studies in rats indicate that even high doses of this compound administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []

Q4: How does the adenosine-related mechanism of this compound contribute to its effects on myocardial ischemia?

A5: this compound has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of this compound. Information on material compatibility and stability under various conditions would require further investigation.

Q7: Does this compound possess any known catalytic properties?

A7: this compound is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.

Q8: Have there been computational studies conducted on this compound?

A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study this compound.

Q9: How do structural modifications of this compound affect its activity and potency?

A10: While the research papers don't directly compare this compound with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.

Q10: Are there specific formulation strategies for this compound?

A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.

Q11: What are the common in vitro and in vivo models used to study the effects of this compound?

A11: The provided research employed a variety of models, including:

- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]

- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []

- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of this compound in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]

Q12: What specific research areas have used this compound to investigate adenosine signaling?

A12: The research highlights the use of this compound in studying:

- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]

- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]

- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]

- Respiratory function: Exploring its effects on tracheal contractility. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.